4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
Description
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a heterocyclic compound featuring two pyrimidine rings connected via a piperazine linker. Its structure includes a 6-methoxy substituent on one pyrimidine ring and a 6-methyl group on the other (Fig. 1). Pyrimidine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-methoxy-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-7-12(16-9-15-11)19-3-5-20(6-4-19)13-8-14(21-2)18-10-17-13/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFPFVJPUPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Piperazine Substitution: The final step involves the nucleophilic substitution of the 4-position of the pyrimidine ring with piperazine. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidines, reduced piperazine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the piperazine ring is particularly significant for enhancing the bioavailability and efficacy of these derivatives.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperazine groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine are compared below with five analogous compounds from the evidence. Key differences lie in substituent chemistry, linker groups, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The methoxy group in the target compound increases polarity compared to hydrophobic substituents like cyclopropyl (BK77457) or methylsulfanyl (CAS 339017-81-1). This may improve aqueous solubility but reduce membrane permeability .
Linker Flexibility :
- Piperazine linkers (target compound, BK77457, CAS 339017-81-1) offer conformational flexibility, aiding in target binding. In contrast, Mepirizole lacks a linker, resulting in a rigid scaffold .
Biological Implications :
- Sulfonyl and morpholine groups () are associated with kinase inhibition, suggesting the target compound’s methoxy group could be optimized for similar targets .
- Crystal packing studies () highlight that substituent bulkiness (e.g., phenyl vs. methyl) affects dihedral angles between aromatic rings, influencing solid-state stability and solubility .
Synthetic Accessibility :
- Compounds with cyclopropyl or chloro substituents () require specialized reagents (e.g., cyclopropylboronic acid), whereas methoxy groups are simpler to introduce via alkylation .
Biological Activity
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Moiety : The pyrimidine structure is integrated via nucleophilic substitution or condensation reactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound has shown potential as an inhibitor in several biochemical pathways, influencing processes such as:
- Cell proliferation
- Apoptosis
- Signal transduction pathways
Pharmacological Applications
Research indicates that this compound may have applications in treating various diseases, particularly in oncology and neurology. Key findings include:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrimidines exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer activity of pyrimidine derivatives found that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.30 g/mol |
| Anticancer Activity | IC50 = 15 µM (A431 cells) |
| Antimicrobial Activity | Effective against S. aureus |
| Neuroprotective Potential | Reduces oxidative stress |
Q & A
Basic: What are the optimal synthetic routes for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperazine Functionalization: React 6-methoxypyrimidin-4-amine with a sulfonating agent (e.g., tosyl chloride) to introduce a leaving group, enabling nucleophilic substitution with piperazine .
Core Assembly: Couple the functionalized piperazine with 4-chloro-6-methylpyrimidine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the central scaffold .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product in >85% purity .
Key Parameters:
- Temperature control (80–120°C) to avoid side reactions.
- Stoichiometric excess of piperazine (1.5–2 eq) to drive substitution .
Basic: How can researchers confirm the structural integrity and purity of the compound?
Methodological Answer:
Employ orthogonal analytical techniques:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Verify methoxy (-OCH₃, δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- ¹³C NMR: Confirm pyrimidine carbons (δ ~155–165 ppm) .
High-Performance Liquid Chromatography (HPLC):
- Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Mass Spectrometry (MS):
- ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from experimental variables. Mitigate by:
Standardized Assays:
- Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-galactosidase) .
Orthogonal Validation:
- Cross-verify kinase inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Data Normalization:
- Account for batch-to-batch compound variability using LC-MS quantification .
Example: Discrepancies in dopamine receptor affinity may stem from radioligand choice (³H-spiperone vs. ³H-raclopride); use competitive binding assays with both .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina with crystal structures (e.g., PDB: 4U5P for kinase targets). Focus on piperazine-pyrimidine interactions with ATP-binding pockets .
Quantum Mechanics/Molecular Mechanics (QM/MM):
- Optimize ligand conformations using Gaussian09 (B3LYP/6-31G*) to model electronic effects of the methoxy group .
Machine Learning:
- Train models on ChEMBL datasets to predict off-target effects (e.g., hERG liability) .
Validation: Compare computational predictions with SPR-measured binding kinetics (KD values) .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
Forced Degradation Studies:
- Expose to stress conditions:
- Acidic: 0.1M HCl, 40°C, 24h.
- Oxidative: 3% H₂O₂, RT, 6h.
- Monitor degradation via HPLC; major degradants include demethylated pyrimidine .
Long-Term Stability:
- Store at -20°C in amber vials under argon; monthly HPLC checks for 6 months .
Advanced: How to design SAR studies by modifying the core structure?
Methodological Answer:
Substituent Variation:
- Replace methoxy with ethoxy or halogens (F, Cl) to probe steric/electronic effects .
- Modify the piperazine ring with methyl or acetyl groups to alter lipophilicity .
Biological Evaluation:
- Test analogs in parallel assays (e.g., kinase panels, cytotoxicity).
Example SAR Table:
| Substituent | Kinase Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| 6-OCH₃ (Parent) | 120 ± 15 | 2.1 |
| 6-OCH₂CH₃ | 95 ± 10 | 2.4 |
| 6-F | 150 ± 20 | 1.9 |
| Piperazine-N-CH₃ | 80 ± 12 | 1.7 |
Data derived from analogs in .
Advanced: How to address low aqueous solubility in pharmacological assays?
Methodological Answer:
Co-Solvent Systems:
Prodrug Approach:
- Synthesize phosphate esters at the pyrimidine 2-position; hydrolyze in vivo .
Nanoformulation:
- Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Basic: What are recommended protocols for initial biological screening?
Methodological Answer:
Kinase Profiling:
- Use a 50-kinase panel (Eurofins) at 1 µM compound concentration .
Cytotoxicity:
- MTT assay in HeLa and HEK293 cells (48h exposure, IC₅₀ calculation) .
Metabolic Stability:
- Incubate with human liver microsomes (HLMs); monitor parent compound depletion via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
